Cas no 1706440-80-3 (3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione)

3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 2,4-Oxazolidinedione, 3-(2-amino-3-methylbutyl)-
- 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione
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- MDL: MFCD29034626
- インチ: 1S/C8H14N2O3/c1-5(2)6(9)3-10-7(11)4-13-8(10)12/h5-6H,3-4,9H2,1-2H3
- InChIKey: DQLDBTSCYYAKAB-UHFFFAOYSA-N
- ほほえんだ: O1CC(=O)N(CC(N)C(C)C)C1=O
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234495-10.0g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 95% | 10.0g |
$4236.0 | 2024-06-19 | |
Enamine | EN300-234495-0.25g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 95% | 0.25g |
$906.0 | 2024-06-19 | |
Enamine | EN300-234495-1.0g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 95% | 1.0g |
$986.0 | 2024-06-19 | |
Enamine | EN300-234495-0.5g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 95% | 0.5g |
$946.0 | 2024-06-19 | |
Enamine | EN300-234495-1g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 1g |
$986.0 | 2023-09-15 | ||
Enamine | EN300-234495-10g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 10g |
$4236.0 | 2023-09-15 | ||
Enamine | EN300-234495-5g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 5g |
$2858.0 | 2023-09-15 | ||
Enamine | EN300-234495-0.05g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 95% | 0.05g |
$827.0 | 2024-06-19 | |
Enamine | EN300-234495-0.1g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 95% | 0.1g |
$867.0 | 2024-06-19 | |
Enamine | EN300-234495-2.5g |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione |
1706440-80-3 | 95% | 2.5g |
$1931.0 | 2024-06-19 |
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dioneに関する追加情報
Professional Introduction to 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione (CAS No. 1706440-80-3)
3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the oxazolidinone class, which has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry. The chemical structure of this compound features a five-membered ring containing two oxygen atoms, with substituents that contribute to its reactivity and potential biological activity.
The molecular formula of 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione can be represented as C₈H₁₄N₂O₂. The presence of both amino and carbonyl groups in its structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The 2-amino-3-methylbutyl side chain enhances the compound's solubility and binding affinity, making it an attractive candidate for further derivatization and exploration in medicinal chemistry.
Recent advancements in pharmaceutical research have highlighted the potential of oxazolidinone derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that compounds within this class exhibit inhibitory activity against a range of enzymes and receptors, making them promising candidates for treating inflammatory diseases, infectious disorders, and other metabolic conditions. The 1,3-oxazolidine-2,4-dione core structure provides a stable framework that can be modified to optimize pharmacokinetic properties and target specificity.
In the context of drug discovery, 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione has been investigated for its role in modulating biological pathways associated with neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The amino group on the side chain is particularly noteworthy, as it can serve as a site for covalent bonding with other pharmacophores, enhancing drug efficacy.
The synthesis of 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between β-keto esters or β-keto acids with appropriate amino compounds. The methylbutyl substituent introduces steric hindrance that can influence the compound's metabolic stability and bioavailability upon administration.
From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding interactions of 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione with biological targets. These studies have provided insights into how modifications to the side chain can enhance binding affinity and reduce off-target effects. For instance, computational analysis has revealed that introducing hydrophobic groups near the amino moiety can improve interactions with certain protein targets without compromising overall solubility.
The pharmaceutical industry has shown interest in developing novel oxazolidinone-based drugs due to their favorable pharmacokinetic profiles. Clinical trials have been initiated for several derivatives that exhibit promising preclinical results. While 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione itself may not be directly tested in humans at this stage, its structural features make it a valuable building block for future drug candidates. Researchers are exploring ways to optimize its properties through structural analogs to improve therapeutic efficacy.
Environmental considerations also play a role in the development of new chemical entities like 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione. Efforts are being made to design synthetic pathways that minimize waste generation and reduce environmental impact. Green chemistry principles are being applied to develop more sustainable methods for producing this compound on an industrial scale.
In conclusion, 3-(2-amino-3-methylbutyl)-1,3-oxazolidine-2,4-dione represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an important intermediate for developing novel therapeutic agents. As research continues to uncover new applications for oxazolidinone derivatives, future studies will likely focus on optimizing synthetic routes and exploring novel biological targets to harness the full therapeutic potential of this class of compounds.
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